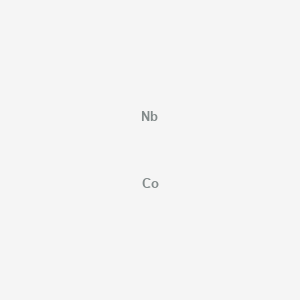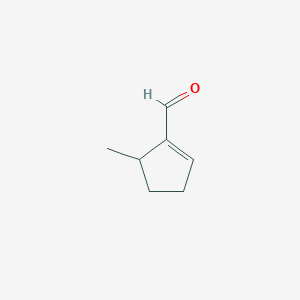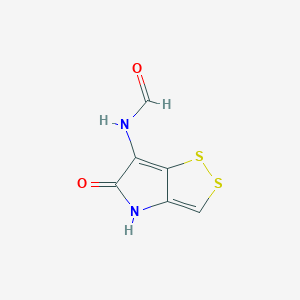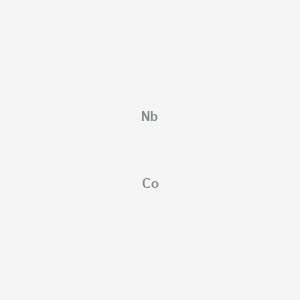
Cobalt;niobium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt and niobium form a variety of intermetallic compounds and alloys that have significant industrial and scientific applications. These compounds are known for their unique properties, such as high melting points, excellent mechanical strength, and resistance to oxidation and corrosion. The combination of cobalt and niobium is particularly interesting due to the synergistic effects that enhance their individual properties, making them suitable for high-performance materials and catalytic applications .
準備方法
Synthetic Routes and Reaction Conditions: Cobalt and niobium compounds can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of cobalt nitrate and niobium oxalate solutions using ammonium hydroxide as a precipitating agent. The resulting precipitate is then calcined to form the desired cobalt-niobium oxide .
Industrial Production Methods: In industrial settings, cobalt and niobium alloys are typically produced by melting pure metals in an arc furnace under an inert atmosphere. This process involves heating cobalt and niobium to high temperatures until they melt and form a homogeneous mixture. The molten alloy is then cooled and solidified to obtain the desired intermetallic compound .
化学反応の分析
Types of Reactions: Cobalt and niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt-niobium oxides can participate in redox reactions, where cobalt acts as a redox-active center and niobium provides structural stability .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt and niobium compounds include hydrogen peroxide, ammonia, and various acids and bases. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving cobalt and niobium compounds include cobalt niobate, cobalt niobium oxide, and various mixed oxides. These products have unique properties that make them suitable for catalytic and electronic applications .
科学的研究の応用
Cobalt and niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the selective catalytic reduction of nitrogen oxides with ammonia. In biology and medicine, cobalt-niobium alloys are explored for their potential use in biomedical implants due to their biocompatibility and mechanical strength. In industry, these compounds are used in the production of high-performance materials, such as superalloys and high-entropy alloys, which are essential for aerospace and automotive applications .
作用機序
The mechanism of action of cobalt and niobium compounds is primarily based on their redox properties and surface acidity. Cobalt acts as a redox-active center, facilitating electron transfer reactions, while niobium provides structural stability and enhances the overall catalytic activity. The interaction between cobalt and niobium in mixed oxides leads to improved catalytic performance and selectivity in various reactions .
類似化合物との比較
Similar Compounds: Similar compounds to cobalt-niobium include cobalt-tantalum, cobalt-molybdenum, and cobalt-titanium alloys. These compounds share similar properties, such as high melting points and excellent mechanical strength .
Uniqueness: What sets cobalt-niobium compounds apart is their unique combination of redox activity and structural stability. The synergistic effects between cobalt and niobium result in enhanced catalytic performance and resistance to oxidation and corrosion, making them superior to other similar compounds in certain applications .
特性
CAS番号 |
12139-72-9 |
|---|---|
分子式 |
CoNb |
分子量 |
151.83956 g/mol |
IUPAC名 |
cobalt;niobium |
InChI |
InChI=1S/Co.Nb |
InChIキー |
BDMHSCBWXVUPAH-UHFFFAOYSA-N |
正規SMILES |
[Co].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
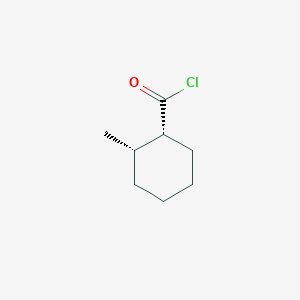
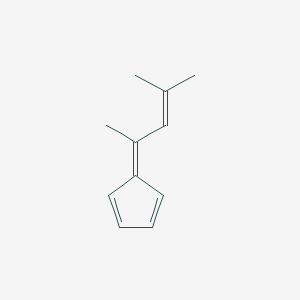
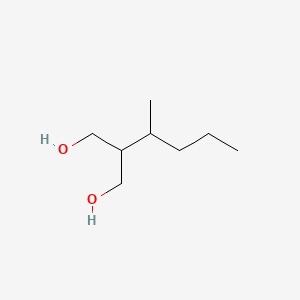

![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)


